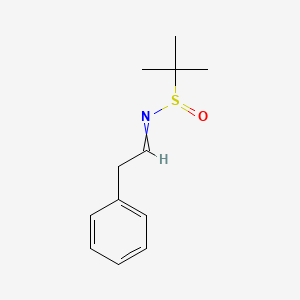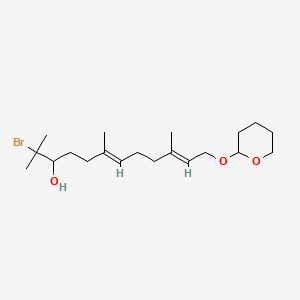
1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound characterized by multiple fluorine atoms and a nitro group attached to a benzene ring. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Nitration: Introduction of the nitro group to the benzene ring.
Fluorination: Substitution reactions to introduce fluorine atoms.
Etherification: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled environments to ensure efficient reactions.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Organic solvents like dichloromethane or toluene.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological interactions due to its unique structure.
Medicine: Exploration as a pharmaceutical intermediate.
Industry: Use in materials science for developing new materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)-5-(trifluoromethyl)benzene exerts its effects would depend on its specific application. For example:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Difluoro-2-(4-fluoro-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group.
1,3-Difluoro-2-(4-nitro-phenoxy)-5-(trifluoromethyl)benzene: Lacks one fluorine atom.
1,3-Difluoro-2-(4-fluoro-3-nitro-phenoxy)benzene: Lacks the trifluoromethyl group.
Eigenschaften
Molekularformel |
C13H5F6NO3 |
|---|---|
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
1,3-difluoro-2-(4-fluoro-3-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-8-2-1-7(5-11(8)20(21)22)23-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H |
InChI-Schlüssel |
YFEDPCMYYIJDSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)






![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)






